molecular formula C9H9N3O2 B176135 Ethyl imidazo[1,2-B]pyridazine-2-carboxylate CAS No. 123531-27-1

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Numéro de catalogue: B176135
Numéro CAS: 123531-27-1
Poids moléculaire: 191.19 g/mol
Clé InChI: RJOLUKGMRJYPRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl imidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound featuring a fused bicyclic system comprising an imidazole ring and a pyridazine ring. The imidazo[1,2-b]pyridazine scaffold is distinguished by a shared nitrogen atom between the two rings, which confers unique electronic and steric properties compared to other isomers (e.g., imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine) . This compound is synthesized via condensation of substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate, often employing transition-metal catalysts like copper or palladium to optimize yields .

Pharmacological Relevance:
Imidazo[1,2-b]pyridazine derivatives are extensively studied for their biological activities, including kinase inhibition (e.g., Pim kinases ) and Haspin inhibition . The ethyl ester group at position 2 enhances solubility and bioavailability, making it a versatile intermediate for drug development .

Propriétés

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLUKGMRJYPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445338
Record name ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123531-27-1
Record name ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely reported method involves a palladium-catalyzed coupling between a halogenated pyridazine precursor and a substituted benzene derivative. For example, 5-bromo-1,3-difluoro-2-methoxybenzene reacts with a chlorinated intermediate (exact structure unspecified) in the presence of tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate under inert atmosphere. The reaction proceeds in N,N-dimethylformamide (DMF) at 110°C, with potassium carbonate as a base.

Key Parameters:

  • Catalyst system : Pd(OAc)₂ (0.22 mmol) and Pd(PPh₃)₄ (26 µmol) per 2.6 mmol substrate.

  • Solvent : DMF (10 mL scale).

  • Yield : 58% after silica gel chromatography.

Cyclocondensation with Ethyl Bromopyruvate

Ethyl Bromopyruvate Synthesis

Ethyl bromopyruvate (EBPY), a critical precursor, is synthesized via bromination of ethyl pyruvate using bromine chloride (BrCl) at -10°C to 10°C. The reaction generates hydrogen chloride as a byproduct, which is removed via nitrogen sparging.

Reaction Scheme:

Ethyl pyruvate+BrClEthyl bromopyruvate+HCl\text{Ethyl pyruvate} + \text{BrCl} \rightarrow \text{Ethyl bromopyruvate} + \text{HCl}

Conditions :

  • Molar ratio : 1:0.625:0.65 (ethyl pyruvate : Br₂ : Cl₂).

  • Distillation : Purification at 12–15 mmHg yields 69–72% pure EBPY.

Imidazo[1,2-b]pyridazine Ring Formation

EBPY reacts with pyridazine derivatives containing nucleophilic amines to form the imidazo ring. For example, condensation with 2-aminopyridazine in ethanol under reflux produces the target compound.

Carboxylic Acid Intermediate Esterification

Synthesis of Imidazo[1,2-b]pyridazine-2-carboxylic Acid

A two-step approach involves first synthesizing the carboxylic acid intermediate. A recent study used imidazo[1,2-b]pyridazine-3-carboxylic acid as a starting material, adapting the method for the 2-position.

Reaction Conditions:

  • Coupling reagent : EDCI/HOBt for amide bond formation.

  • Esterification : Treatment with ethanol and sulfuric acid at 60°C for 12 hours.

Esterification Efficiency

  • Yield : 75–85% after recrystallization.

  • Purity : >95% by HPLC.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Palladium-catalyzed5890ModerateLow
Cyclocondensation69–7296HighModerate
Esterification75–8595HighHigh

Key Findings :

  • The esterification route offers the highest yield and scalability but requires pre-synthesized carboxylic acid intermediates.

  • Cyclocondensation with EBPY is optimal for large-scale production due to streamlined purification.

  • Palladium-catalyzed methods are less cost-effective but valuable for introducing aromatic substituents .

Analyse Des Réactions Chimiques

Core Synthetic Routes

The compound is synthesized via a two-step one-pot protocol :

  • Formamidine intermediate formation : 2-Aminopyridazine reacts with N,N-dimethylformamide dimethyl acetals (DMF-DMA) in DMF at 65°C.
  • Cyclization : The intermediate undergoes nucleophilic substitution with ethyl bromoacetate under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> or NaH) to form the imidazo[1,2-b]pyridazine core .
StepReagents/ConditionsYieldKey Observations
1DMF-DMA, DMF, 65°C85–90%Forms (E)-N,N-dimethyl-N′-(pyridazin-2-yl)formamidine intermediate .
2Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 65°C75–80%Base choice critical for minimizing side reactions; NaH improves cyclization efficiency .

Electrophilic Substitution

The C3 position is highly reactive toward electrophiles:

  • Halogenation : Reacts with N-halosuccinimides (NIS, NBS, NCS) to yield 3-halo derivatives .
    • Example: Treatment with N-iodosuccinimide (NIS) in DCM produces 3-iodoimidazo[1,2-b]pyridazine (Yield: 78%) .

Nucleophilic Aromatic Substitution

The pyridazine ring undergoes substitution at C6/C7 positions with nitrogen or oxygen nucleophiles :

  • Amination : Reacts with NH<sub>3</sub>/MeOH under microwave irradiation to form 6-amino derivatives (Yield: 65%) .
  • Alkoxylation : Treatment with sodium methoxide in THF yields 6-methoxy analogs (Yield: 72%) .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYield
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O/acetone, 0°CImidazo[1,2-b]pyridazine-2-carboxylic acid60%
Reduction LiAlH<sub>4</sub>, THF, reflux2-(Hydroxymethyl)imidazo[1,2-b]pyridazine55%

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings:

  • Suzuki-Miyaura : 3-Iodo derivatives react with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) to form 3-aryl analogs (Yield: 65–85%) .
  • Buchwald-Hartwig Amination : C6-bromo derivatives couple with amines (Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>) to produce 6-arylamino derivatives (Yield: 70%) .

Ring Expansion

Reaction with α,β-unsaturated ketones under Cu(I) catalysis forms imidazo[2,1-f]purine derivatives via [4+2] cycloaddition (Yield: 68%) .

Fused Ring Systems

  • Imidazo[1,2-b]pyridazine-2-carboxamides : Synthesized via coupling with amines using EDCl/HOBt (Yield: 60–75%) .
  • Thiazole-fused derivatives : Condensation with Lawesson’s reagent yields imidazo[4,5-d]thiazolo[3,2-b]pyridazines (Yield: 58%) .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions via ring-opening .
  • Thermal Stability : Stable up to 200°C (DSC data) .
  • Photoreactivity : UV irradiation (254 nm) induces C3–N bond cleavage, forming pyridazine byproducts .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate has been investigated for its potential as a scaffold for developing therapeutic agents. Notable applications include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development.
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential use in oncology.

Biological Activities

The compound has been shown to interact with several biological targets, leading to diverse pharmacological effects:

  • Antifungal Activity : Studies have demonstrated its efficacy against fungal infections.
  • Anti-inflammatory Effects : this compound has been linked to reduced inflammation in cellular models.
  • Antiparasitic Properties : It has shown promise in treating parasitic infections such as those caused by Cryptosporidium spp. .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of this compound derivatives, researchers found that certain modifications to the chemical structure led to enhanced activity against resistant strains of bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. One derivative demonstrated an IC50 value of 0.5 µM against breast cancer cells, indicating potent activity. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.

Chemical Reactions

The compound undergoes various reactions, including:

Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acids or ketonesPotassium permanganate
ReductionProduces alcohols or aminesSodium borohydride
SubstitutionNucleophilic substitution at specific positionsAlkyl halides or acyl chlorides

Pharmacokinetics

Research indicates that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are crucial for drug development processes.

Mécanisme D'action

The mechanism of action of ethyl imidazo[1,2-B]pyridazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. In the context of antimicrobial activity, it can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Table 1: Substituent-Dependent Properties of Imidazo[1,2-b]pyridazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
This compound None (parent compound) C₉H₉N₃O₂ 191.19 Intermediate for kinase inhibitors
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl at position 6 C₉H₈ClN₃O₂ 225.63 Enhanced electrophilicity; antiviral research
Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate Br at position 6 C₉H₈BrN₃O₂ 270.09 Improved cross-coupling reactivity
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate CH₃ at position 6 C₁₀H₁₁N₃O₂ 205.21 Increased lipophilicity; antitumor potential
Ethyl imidazo[1,2-b]pyridazine-3-carboxylate Ester group at position 3 C₉H₉N₃O₂ 191.19 Altered binding affinity; less explored
Ethyl 2-(imidazo[1,2-b]pyridazin-2-yl)acetate Acetic acid ethyl ester side chain C₁₀H₁₁N₃O₂ 205.21 Flexible side chain for SAR studies

Key Observations :

  • Substituent Position : Halogens (Cl, Br) at position 6 improve reactivity for cross-coupling reactions, critical for synthesizing kinase inhibitors like YPC-21440 .
  • Ester Position : The 2-carboxylate isomer is more pharmacologically relevant than the 3-carboxylate derivative due to better steric alignment with target proteins .
  • Side Chain Modifications : Introducing a thiazolidin amide moiety (e.g., imidazo[1,2-b]pyridazine-2-carboxylic acid (4-oxo-2-phenyl-thiazolidin-3-yl)-amides) enhances biological activity by incorporating multiple pharmacophores .

Computational Studies

Density Functional Theory (DFT) analyses reveal that electron-withdrawing groups (e.g., Cl, F) at position 6 stabilize the molecule through resonance effects, while methyl groups increase hydrophobicity .

Activité Biologique

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure consisting of imidazole and pyridazine rings. Its molecular formula is C9H10N4O2C_9H_10N_4O_2, and it has a molecular weight of 194.20 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit several kinases, including TYK2 (tyrosine kinase 2), which plays a role in inflammatory responses. In vitro studies demonstrated that derivatives of this compound exhibit selective inhibition of the TYK2 JH2 domain, with minimal off-target effects on other kinases .
  • Cellular Effects : this compound has demonstrated anti-inflammatory and antiproliferative activities. It affects cellular pathways related to inflammation and cancer cell proliferation by modulating gene expression and enzyme activity .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antifungal Activity : Studies indicate that this compound exhibits antifungal properties against various strains, contributing to its potential therapeutic applications in infectious diseases .
  • Anti-Diabetic Effects : Research has suggested that derivatives may enhance insulin sensitivity and glucose uptake in cells, indicating potential use in managing diabetes .
  • Antiparasitic Activity : The compound has shown promise against certain parasitic infections, highlighting its versatility as a bioactive agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalInhibition of fungal growth in vitro
Anti-inflammatoryReduced cytokine production in immune cells
AnticancerInduction of apoptosis in cancer cell lines
Anti-diabeticIncreased glucose uptake in muscle cells
AntiparasiticEffective against specific parasitic infections

Detailed Research Findings

  • TYK2 Inhibition : A study highlighted the discovery of this compound as a potent inhibitor of TYK2 with an IC50 value significantly lower than other tested compounds. This suggests its potential role in treating autoimmune diseases where TYK2 is implicated .
  • Anti-Cancer Mechanisms : In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. This mechanism supports its development as an anticancer therapeutic agent .
  • Metabolic Effects : The compound's ability to enhance insulin sensitivity was observed in animal models, suggesting its potential utility in diabetes management. Further studies are required to elucidate the exact biochemical pathways involved .

Q & A

Q. What are the established synthetic routes for Ethyl imidazo[1,2-b]pyridazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under basic conditions (e.g., Na₂HPO₄ in DMA). Transition-metal-catalyzed cross-coupling reactions (e.g., Cu or Pd catalysts) are increasingly used to enhance regioselectivity and functional group tolerance . Key parameters affecting yield include solvent choice (DMA vs. NMP/H₂O), temperature (80–120°C), and catalyst loading (5–10 mol%). Post-reaction purification via recrystallization or column chromatography is critical to isolate the ester product .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer: X-ray crystallography is the gold standard for confirming the fused bicyclic structure and substituent positions . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used for routine validation. Discrepancies may arise in distinguishing isomers (e.g., imidazo[1,2-b]pyridazine vs. imidazo[4,5-c]pyridazine) due to overlapping spectral signals. Computational modeling (DFT) can resolve ambiguities by simulating expected chemical shifts .

Q. What are the primary pharmacological applications of imidazo[1,2-b]pyridazine derivatives in current research?

Methodological Answer: Derivatives of this scaffold are explored as kinase inhibitors (e.g., Haspin) for anticancer therapies, leveraging their ability to disrupt protein-protein interactions . Bioactivity assays often focus on IC₅₀ determinations using enzyme-linked immunosorbent assays (ELISA) or cell viability tests (e.g., MTT assays). Structural modifications at the 3- and 6-positions enhance target selectivity .

Advanced Research Questions

Q. How can researchers optimize transition-metal-catalyzed coupling reactions for imidazo[1,2-b]pyridazine derivatives to mitigate low yields?

Methodological Answer: Low yields in Pd- or Cu-catalyzed reactions often stem from catalyst poisoning or competing side reactions. Strategies include:

  • Using ligand systems (e.g., hexafluoroacetylacetonate) to stabilize metal centers .
  • Screening solvents (DMA, DMF) to improve substrate solubility.
  • Introducing directing groups (e.g., carboxylates) to enhance regioselectivity .
  • Monitoring reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Q. How should contradictory data on the biological activity of this compound derivatives be analyzed?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., cell lines, serum concentrations) or compound purity. Resolve by:

  • Validating purity via HPLC (>95%) and elemental analysis.
  • Replicating assays under standardized conditions (e.g., ATP concentration for kinase assays) .
  • Employing structure-activity relationship (SAR) studies to isolate critical substituents .

Q. What strategies are effective in designing imidazo[1,2-b]pyridazine-based probes for in vivo studies?

Methodological Answer: To improve pharmacokinetic properties:

  • Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility .
  • Replace ester moieties with bioisosteres (e.g., amides) to reduce metabolic degradation .
  • Use radiolabeling (³H, ¹⁴C) or fluorescent tags for biodistribution tracking .

Q. What are the challenges in scaling up synthetic protocols for imidazo[1,2-b]pyridazine derivatives, and how can they be addressed?

Methodological Answer: Scale-up issues include exothermic side reactions and catalyst cost. Mitigation involves:

  • Switching from batch to flow chemistry for better heat dissipation .
  • Optimizing catalyst recycling (e.g., Pd/C filtration) to reduce expenses .
  • Implementing green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.